![molecular formula C24H31FO6 B7983624 (1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B7983624.png)
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
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Overview
Description
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to cortisol, a naturally occurring hormone produced by the adrenal glands. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of hydroxyl groups at the 11th and 21st positions using selective oxidation reactions.
Formation of the 16,17-acetal: Reaction with acetone in the presence of an acid catalyst to form the 16,17-[(1-methylethylidene)bis(oxy)] group.
Final dehydrogenation: Formation of the 1,4-diene structure through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Catalysts: Acid or base catalysts for specific reactions.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is widely used in scientific research due to its potent biological activities. Applications include:
Chemistry: Studying the reactivity and synthesis of steroid compounds.
Biology: Investigating the role of glucocorticoids in cellular processes and gene expression.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceutical products and studying drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction modulates various cellular pathways, including:
Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Immunosuppressive pathways: Suppression of immune cell proliferation and activity.
Metabolic pathways: Regulation of glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with similar therapeutic uses.
Dexamethasone: Another potent synthetic glucocorticoid used in various medical conditions.
Uniqueness
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other glucocorticoids. The presence of the fluorine atom and the 16,17-acetal group contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19-,21-,22-,23?,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-TVHBQBCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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